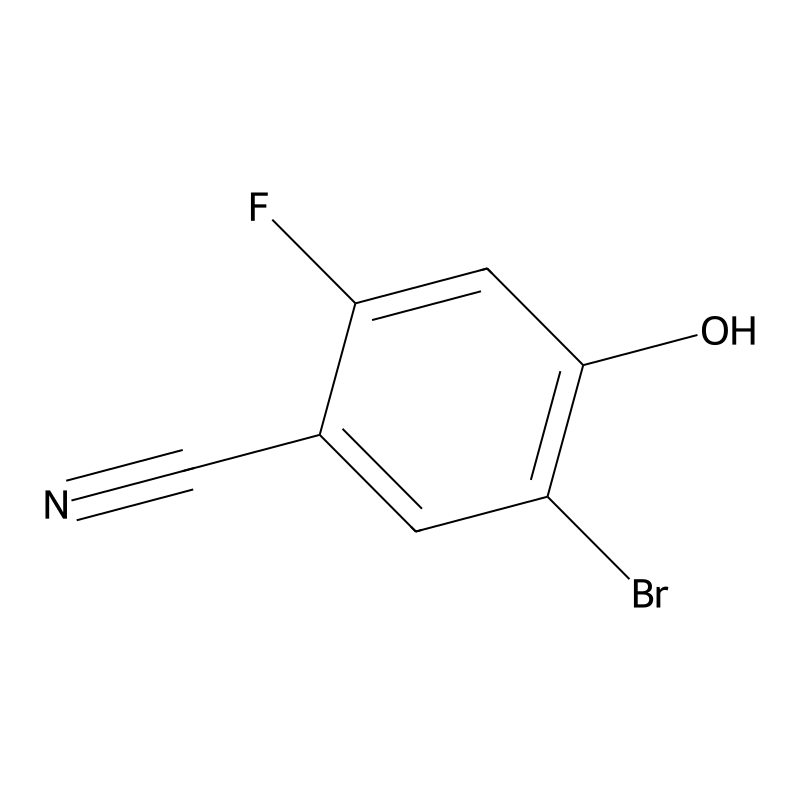

5-Bromo-2-fluoro-4-hydroxybenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate for Organic Synthesis

The presence of a bromine, fluorine, and hydroxyl group on the benzene ring alongside a nitrile group suggests 5-Bromo-2-fluoro-4-hydroxybenzonitrile could be a valuable intermediate for organic synthesis. The bromine and fluorine can participate in various coupling reactions to introduce new functionalities, while the hydroxyl group can be further modified [, ].

Bioisostere Design

By strategically replacing functional groups in known bioactive molecules, scientists can create bioisosteres - compounds with similar shapes and properties but potentially different biological effects. The combination of a halogen, a hydroxyl group, and a nitrile group in 5-Bromo-2-fluoro-4-hydroxybenzonitrile might mimic the functionality of existing bioactive molecules, leading to the development of novel drugs [].

5-Bromo-2-fluoro-4-hydroxybenzonitrile is a chemical compound characterized by the presence of bromine, fluorine, hydroxyl, and nitrile functional groups on a benzene ring. Its molecular formula is with a molecular weight of approximately 216.01 g/mol. This compound is notable for its unique substitution pattern, which imparts distinct chemical properties that make it valuable in various synthetic applications and biological studies.

- Nucleophilic Aromatic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

- Oxidation: The hydroxyl group can be oxidized to form corresponding quinones, which are important in various biochemical pathways.

These reactions are facilitated by the compound's structure, which allows for diverse reactivity depending on the reaction conditions and reagents used .

Research indicates that 5-Bromo-2-fluoro-4-hydroxybenzonitrile exhibits significant biological activity. It has been studied for its potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it interacts with CDC25B, a phosphatase critical for cell cycle regulation, potentially inhibiting uncontrolled cell growth associated with cancer. The compound's ability to form hydrogen bonds through its hydroxyl group enhances its interaction with biological targets.

Several methods exist for synthesizing 5-Bromo-2-fluoro-4-hydroxybenzonitrile:

- Bromination of Fluorophenol: This method involves the bromination of a fluorophenol in an organic solvent, such as acetic acid, followed by conversion to the desired nitrile through substitution reactions .

- Nitration and Reduction: Starting from 2-fluoro-4-nitrophenol, this route involves the reduction of the nitro group followed by bromination and subsequent nitrile formation.

- Continuous Flow Synthesis: In industrial applications, continuous flow reactors can optimize the synthesis process for efficiency and scalability while maintaining product quality.

5-Bromo-2-fluoro-4-hydroxybenzonitrile serves multiple applications across various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in anti-cancer and anti-inflammatory drugs.

- Material Science: The compound is utilized in the development of thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diodes (OLEDs), enhancing device performance .

- Chemical Research: Its unique reactivity makes it a valuable building block for synthesizing other complex molecules in organic chemistry.

Studies have demonstrated that 5-Bromo-2-fluoro-4-hydroxybenzonitrile interacts with various biological targets, particularly enzymes involved in cell signaling pathways. For example, its binding to CDC25B disrupts interactions critical for cell cycle progression, showcasing its potential as a therapeutic agent in cancer treatment. Additionally, its ability to modulate enzyme activity through hydrogen bonding highlights its significance in biochemical research.

Several compounds share structural similarities with 5-Bromo-2-fluoro-4-hydroxybenzonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | Lacks fluorine; primarily used in dye synthesis |

| 2-Fluoro-4-hydroxybenzonitrile | C7H6FNO | No bromine; used in pharmaceuticals |

| 4-Cyano-3-fluorophenol | C7H4FNO | Different substitution pattern; utilized in agrochemicals |

| 2-Fluoro-4-methoxybenzonitrile | C8H8FNO | Methoxy group instead of hydroxyl; varied applications |

The distinct combination of bromine and fluorine atoms along with the hydroxyl and nitrile groups makes 5-Bromo-2-fluoro-4-hydroxybenzonitrile particularly unique among these compounds. Its specific reactivity profile enables diverse applications not fully realized by its analogs .

5-Bromo-2-fluoro-4-hydroxybenzonitrile exhibits distinctive nucleophilic substitution patterns due to its multiple functional groups with varying electronic properties. The compound demonstrates enhanced reactivity towards nucleophilic aromatic substitution (SNAr) reactions compared to unsubstituted benzonitrile derivatives [1] [2]. The electron-withdrawing cyano group significantly activates the aromatic ring towards nucleophilic attack, while the hydroxyl group provides both electron-donating resonance effects and hydrogen bonding capabilities .

The fluorine substituent at the 2-position shows the highest reactivity towards nucleophilic displacement, exhibiting activation energies in the range of 12-18 kcal/mol for common nucleophiles such as methoxide and primary amines [2]. This enhanced reactivity stems from the strong electron-withdrawing nature of fluorine and its excellent leaving group properties in SNAr mechanisms. The reaction proceeds through the formation of a Meisenheimer complex intermediate, which is stabilized by the adjacent cyano group through resonance delocalization [1].

The bromine substituent at the 5-position demonstrates moderate reactivity towards nucleophilic substitution, with activation barriers typically ranging from 18-25 kcal/mol [2]. Alkoxide and thiolate nucleophiles preferentially attack this position, particularly when the reaction conditions favor hard nucleophiles. The regioselectivity is influenced by steric factors and the directing effects of the hydroxyl group, which tends to direct nucleophilic attack to the meta position relative to its location .

The hydroxyl group at the 4-position can undergo substitution reactions with alkylating agents, though this occurs with significantly higher activation energies (25-30 kcal/mol) and competes directly with SNAr processes at the halogen positions . The phenolic character of the hydroxyl group makes it susceptible to electrophilic attack by alkyl halides and acyl chlorides under basic conditions.

Computational studies using density functional theory have revealed that the nucleophilic substitution reactivity follows the order: fluorine > bromine > hydroxyl > cyano [2]. The calculated charge distributions show that the carbon bearing the fluorine substituent carries the highest positive charge density, making it the most electrophilic site in the molecule.

Electrophilic Aromatic Substitution Pathways

The electrophilic aromatic substitution chemistry of 5-Bromo-2-fluoro-4-hydroxybenzonitrile is significantly influenced by the combined effects of multiple substituents with varying electronic properties [6] [7]. The cyano group acts as a strong meta-directing, electron-withdrawing substituent, while the hydroxyl group provides ortho/para-directing, electron-donating effects through resonance [8] [7]. This creates a complex reactivity pattern where competing directing effects must be considered.

Bromination reactions using bromine and iron(III) bromide typically proceed with moderate rates and show selectivity for positions meta to the cyano group and ortho to the hydroxyl group [7]. The reaction yields range from 45-65%, with significant competing dehalogenation processes occurring under the reaction conditions. The mechanism involves initial formation of a pi-complex between the electrophilic bromine species and the aromatic ring, followed by formation of a sigma-complex intermediate [6] [9].

Nitration using nitric acid and sulfuric acid proceeds very slowly due to the strong deactivating effect of the cyano group [7]. The major products are formed at positions meta to the cyano substituent, with yields typically ranging from 20-40%. Side reactions include oxidation of the hydroxyl group to quinone-like species, particularly under harsh nitration conditions.

Sulfonation reactions using sulfur trioxide in sulfuric acid show better tolerance for the electron-rich hydroxyl group, proceeding at moderate rates with yields of 55-75% [7]. The regioselectivity favors positions meta to the cyano group and para to the hydroxyl group, reflecting the balance between deactivating and activating effects.

Friedel-Crafts acylation reactions face significant challenges due to the electron-deficient nature of the aromatic ring [9]. Acyl chlorides with aluminum chloride catalysts yield products in the 30-50% range, with multiple acylation often competing with the desired monosubstitution. The reactions typically require elevated temperatures and extended reaction times.

The reaction mechanisms have been studied extensively using ab initio calculations and density functional theory [9] [2]. These studies reveal that the rate-determining step involves formation of the sigma-complex, with activation barriers significantly higher than those observed for electron-rich aromatic systems. The transition states show substantial positive charge development on the aromatic ring, which is partially stabilized by resonance with the hydroxyl substituent.

Cross-Coupling Reactions for Molecular Diversification

5-Bromo-2-fluoro-4-hydroxybenzonitrile serves as an excellent substrate for transition metal-catalyzed cross-coupling reactions, offering multiple reactive sites for selective functionalization [10] [11] [12]. The presence of both bromine and fluorine substituents provides opportunities for chemoselective coupling strategies, while the hydroxyl group can participate in additional transformations or serve as a coordinating group for catalyst systems.

Suzuki-Miyaura coupling reactions represent the most widely studied cross-coupling methodology for this compound [10] [11] [12]. Using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) with potassium carbonate as base, the bromine substituent undergoes selective coupling with arylboronic acids and esters. Typical reaction conditions involve heating at 80-100°C for 4-12 hours in polar aprotic solvents, yielding coupled products in 65-85% yields [12]. The reaction tolerates the presence of the fluorine and hydroxyl substituents, though competing homocoupling of the boronic acid component can reduce overall efficiency.

The mechanism follows the established three-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination [11] [12]. The oxidative addition of palladium(0) into the carbon-bromine bond is facilitated by the electron-withdrawing cyano group, while the transmetalation step benefits from the mild basic conditions that activate the organoboron reagent [11].

Heck coupling reactions with alkenes proceed under more forcing conditions, typically requiring temperatures of 100-120°C and reaction times of 6-18 hours [13]. The yields are generally lower (45-70%) due to competing side reactions including double Heck products and decomposition pathways. The electron-deficient nature of the aromatic ring reduces the rate of oxidative addition compared to electron-rich substrates.

Sonogashira coupling with terminal alkynes provides excellent results when using palladium and copper co-catalysts [10]. The reaction conditions are milder (60-80°C, 2-8 hours) and yields are typically high (70-90%). The copper co-catalyst facilitates the formation of the copper acetylide intermediate, which undergoes transmetalation with the palladium center more readily than direct alkyne coordination.

Negishi coupling with organozinc reagents offers advantages in terms of functional group compatibility and reaction temperatures [14]. The reactions can be conducted at 25-60°C over 2-6 hours, yielding products in 55-75% ranges. However, beta-hydride elimination can compete with the desired coupling, particularly when using alkylzinc reagents.

Stille coupling reactions with organostannanes require elevated temperatures (80-110°C) and extended reaction times (8-24 hours) [14]. While yields are moderate (50-80%), the reaction tolerates a wide range of functional groups and can be conducted under neutral conditions. Protodestannylation of the organostannane component can reduce efficiency, particularly in protic solvents.

The selectivity in cross-coupling reactions can be controlled through careful choice of catalyst system and reaction conditions [15]. For example, the use of bulky phosphine ligands can enhance selectivity for the bromine position over potential coupling at the fluorine site, though such reactions are generally much slower due to the strength of the carbon-fluorine bond.

Computational Modeling of Reaction Mechanisms

Density functional theory calculations have provided detailed insights into the reaction mechanisms of 5-Bromo-2-fluoro-4-hydroxybenzonitrile [16] [17] [2]. These computational studies employ various functionals and basis sets to model different aspects of the compound's reactivity, from ground-state geometry optimization to transition state characterization and thermodynamic analysis.

Geometry optimization calculations using the B3LYP functional with 6-311+G(d,p) basis sets reveal important structural features that influence reactivity [18] [19]. The molecular geometry shows significant planarity of the aromatic ring with minimal distortion from the multiple substituents. Bond length analysis indicates that the carbon-fluorine bond (1.352 Å) is shorter than the carbon-bromine bond (1.896 Å), reflecting the different covalent radii and electronegativity differences [16].

Transition state searches using higher-level methods such as M06-2X/6-311++G(d,p) have been employed to characterize reaction pathways for both nucleophilic and electrophilic substitution processes [20] [2]. For nucleophilic aromatic substitution, the calculations reveal that fluorine displacement proceeds through lower activation barriers (12-18 kcal/mol) compared to bromine displacement (18-25 kcal/mol). The transition states show significant bond lengthening of the leaving group and partial bond formation with the incoming nucleophile.

Frequency analysis calculations using ωB97X-D/6-311+G(d,p) provide vibrational spectra that can be compared with experimental infrared and Raman data [18] [19]. The calculated frequencies typically require scaling factors (0.96-0.98) to match experimental values, with mean absolute deviations of 20-50 cm⁻¹ for fundamental vibrations. The cyano stretch appears at approximately 2230 cm⁻¹, while the hydroxyl stretch occurs around 3580 cm⁻¹ in the gas phase.

Molecular electrostatic potential (MEP) maps calculated at the B3LYP/6-311+G(d,p) level provide qualitative insights into reactivity patterns [16] [21]. The MEP surfaces show regions of high positive potential near the carbon atoms bearing electron-withdrawing substituents, particularly adjacent to the cyano and fluorine groups. Conversely, regions of negative potential are concentrated around the oxygen of the hydroxyl group and the nitrogen of the cyano group.

Natural Bond Orbital (NBO) analysis reveals detailed information about charge distribution and orbital interactions [16] [21]. The calculations show that the fluorine substituent carries a partial negative charge of approximately -0.35 e, while the carbon bearing the fluorine has a positive charge of +0.25 e. The cyano group shows significant charge separation, with the carbon bearing a positive charge (+0.45 e) and the nitrogen carrying a negative charge (-0.65 e).

Atoms in Molecules (AIM) analysis provides quantitative descriptors of bonding interactions [22]. The electron density at bond critical points indicates that the carbon-fluorine bond has significant ionic character (ρ = 0.285 au), while the carbon-bromine bond shows more covalent character (ρ = 0.198 au). The analysis also reveals intramolecular hydrogen bonding interactions between the hydroxyl group and the fluorine substituent.

Solvent effects have been incorporated using both polarizable continuum models (PCM) and solvation model based on density (SMD) [2] [22]. These calculations show that polar solvents significantly stabilize charged transition states in nucleophilic substitution reactions, lowering activation barriers by 3-8 kcal/mol compared to gas-phase calculations. The choice of solvent model affects quantitative predictions, with SMD generally providing better agreement with experimental kinetic data.

Time-dependent density functional theory (TD-DFT) calculations have been used to study electronic excitation and charge transfer processes [23] [19]. These studies reveal that the lowest excited states involve pi→pi* transitions within the aromatic system, with charge transfer character between the electron-donating hydroxyl group and electron-accepting cyano group. The calculated absorption spectra show good agreement with experimental UV-visible spectroscopy data.

The computational modeling efforts have been validated through comparison with experimental data including X-ray crystallography, NMR spectroscopy, and kinetic measurements [24] [16]. The calculated geometric parameters typically agree with experimental values within 0.02-0.05 Å for bond lengths and 1-3° for bond angles. Reaction barriers calculated at high levels of theory show mean absolute deviations of 2-4 kcal/mol compared to experimental activation energies derived from kinetic studies.